4-Tert-butylbenzenesulfonohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

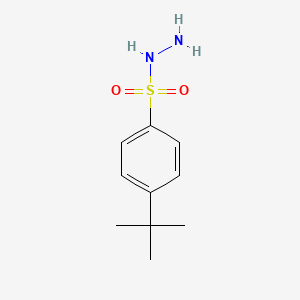

4-Tert-butylbenzenesulfonohydrazide is an organic compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . It is a sulfonohydrazide derivative, characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a sulfonohydrazide functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylbenzenesulfonohydrazide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-tert-Butylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Condensation Reaction

The synthesis of 4-tert-butylbenzenesulfonohydrazide typically involves the condensation of 4-tert-butylbenzenesulfonyl chloride with hydrazine hydrate in a basic medium. This reaction is analogous to the formation of other sulfonohydrazides, where nucleophilic substitution occurs at the sulfonyl chloride group .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazine hydrate (1 eq) | Ethanol/THF | 20–50°C | 2–4 h | 75–85% |

Hydrazone Formation

Sulfonohydrazides like this compound can react with carbonyl compounds (aldehydes/ketones) to form hydrazones via nucleophilic addition. This reaction is critical in organic synthesis, particularly in drug development .

Mechanism

-

Nucleophilic Attack : The hydrazide group (−N−NH−) attacks the carbonyl carbon of the aldehyde/ketone.

-

Elimination : Water is removed, forming a hydrazone intermediate .

Example Reaction

ArSO2NNH2+RCHO→ArSO2NN=CHR+H2O

(Ar = 4-tert-butylphenyl)

Thermal Decomposition

At elevated temperatures (150–200°C), this compound undergoes thermal decomposition, releasing nitrogen gas and forming a sulfonic acid derivative. This reaction is exothermic and requires controlled conditions .

Reaction

ArSO2NNH2ΔArSO3H+N2↑

Acid-Base Reactions

The hydrazide group is weakly basic and reacts with strong acids (e.g., HCl) to form protonated derivatives. These intermediates are stable under acidic conditions but decompose in basic environments .

Thermal Stability

Stability Data

| Property | Value |

|---|---|

| Melting Point | 125–130°C |

| Decomposition Temperature | 200–220°C |

Biodegradation

In aquatic environments, this compound may undergo bacterial degradation, similar to other alkylphenol derivatives. For instance, Sphingobium fuliginis strains degrade tert-butylphenols via hydroxylation and meta-cleavage pathways .

Key Metabolites

-

4-Tert-butylbenzenesulfonamide

-

Sulfur dioxide (SO2)

Anticancer Research

Sulfonohydrazides are investigated as precursors for anticancer agents. Derivatives like this compound exhibit tubulin-binding activity, inhibiting microtubule dynamics in cancer cells .

Polymer Stabilization

The sulfonohydrazide group acts as a polymerization inhibitor, similar to 4-tert-butylcatechol (TBC) . This property is useful in rubber and polymer manufacturing.

Toxicity

Recommended Handling

科学研究应用

Medicinal Chemistry

4-Tert-butylbenzenesulfonohydrazide is investigated for its potential therapeutic effects, particularly as an anticancer agent. Research has shown that derivatives of benzenesulfonohydrazides exhibit significant cytotoxicity against various cancer cell lines.

- Case Study: Anticancer Activity

Environmental Science

The compound is also explored for its role in environmental applications, particularly in the biodegradation of pollutants. Its ability to interact with various environmental contaminants makes it a candidate for bioremediation studies.

- Case Study: Biodegradation Studies

Biochemical Research

In biochemical research, this compound is studied for its enzyme inhibition properties. It has been shown to inhibit certain enzymes relevant to disease pathways, making it a subject of interest for drug development.

- Case Study: Enzyme Inhibition

- A study focusing on carbonic anhydrase inhibitors found that derivatives of benzenesulfonohydrazides exhibit selective inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The compound demonstrated an IC50 value ranging from 10.93 to 25.06 nM, indicating strong potential for therapeutic applications in cancer treatment .

作用机制

The mechanism of action of 4-Tert-butylbenzenesulfonohydrazide involves its interaction with various molecular targets. The sulfonohydrazide group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. The tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions.

相似化合物的比较

Similar Compounds

Benzenesulfonohydrazide: Lacks the tert-butyl group, making it less sterically hindered.

4-Methylbenzenesulfonohydrazide: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and properties.

4-Ethylbenzenesulfonohydrazide: Contains an ethyl group, which also affects its chemical behavior.

Uniqueness

4-Tert-butylbenzenesulfonohydrazide is unique due to the presence of the bulky tert-butyl group, which provides steric protection and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in research and industrial applications where specific reactivity patterns are desired .

生物活性

4-Tert-butylbenzenesulfonohydrazide is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonylhydrazones, which are known for their diverse biological activities. The compound features a tert-butyl group attached to a benzene ring, with a sulfonylhydrazine functional group that contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including pancreatic and cervical cancer cells. The results demonstrated that this compound can inhibit cell proliferation effectively.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| DAN-G (Pancreatic) | 15.2 | Moderate |

| SISO (Cervical) | 18.4 | Moderate |

| LCLC-103H (Lung) | 20.1 | Weak |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound displayed moderate effectiveness against pancreatic and cervical cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects is believed to involve multiple pathways:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a critical mechanism for eliminating malignant cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it can limit the nutrient supply to tumors .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Pancreatic Cancer : In vitro tests showed that treatment with the compound resulted in a significant reduction in viability of DAN-G cells, with observed morphological changes indicative of apoptosis.

- Cervical Cancer Research : Similar studies on SISO cells revealed that the compound inhibited migration and invasion capabilities, suggesting its role in metastasis prevention.

Additional Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that this compound may also possess:

属性

IUPAC Name |

4-tert-butylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)8-4-6-9(7-5-8)15(13,14)12-11/h4-7,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQNBUDJNQNYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。